Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCAMUJRVWZTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-5-methylpyrazole with ethyl 3-aminocrotonate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at position 6 enables palladium-catalyzed cross-coupling reactions with boronic acids. For example:
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Methyl Group Introduction : Reaction with methylboronic acid using Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C for 2 hours yields 5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (77% yield) .
| Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 2 | 77 |
This reaction demonstrates the compound’s utility in constructing biaryl systems for medicinal chemistry applications.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of the bromine atom under specific conditions:
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Amination : Treatment with amines (e.g., benzylamine) in the presence of Pd catalysts forms C–N bonds. For instance, Buchwald–Hartwig amination with tert-butyl piperidine derivatives produces substituted pyrazolo[1,5-a]pyridines .
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Sulfonylation : Reaction with 2-methyl-5-nitrobenzenesulfonyl chloride under Pd catalysis introduces sulfonyl groups at position 6 .
Ester Functionalization
The ethyl ester group undergoes hydrolysis and transesterification:
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Hydrolysis : Basic conditions (e.g., NaOH/H₂O/THF) cleave the ester to the corresponding carboxylic acid, enabling further derivatization.
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Transesterification : Alcohol exchange reactions can modify the ester moiety for tailored solubility or reactivity.
Catalytic C–H Functionalization
The methyl group at position 5 and pyridine ring participate in directed C–H activation:
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Arylation : Pd-catalyzed coupling with aryl iodides in hexafluoroisopropanol (HFIP) introduces substituents at position 7 .
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Alkynylation : Copper-mediated reactions with terminal alkynes yield 7-alkynyl derivatives, enhancing π-conjugation for optoelectronic applications .
Comparative Reactivity and Selectivity
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Bromine vs. Ester Reactivity : The bromine atom shows higher reactivity in cross-couplings compared to the ester group, which remains intact under most Pd-catalyzed conditions .
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Steric and Electronic Effects : The methyl group at position 5 exerts steric hindrance, directing electrophiles to position 6 or 7.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate has shown promise as an anticancer agent. Preliminary studies indicate its ability to inhibit key signaling pathways involved in tumor growth, particularly through the inhibition of specific protein kinases such as AXL and c-MET, which are often implicated in oncogenic processes.
2. Anti-inflammatory Properties
This compound serves as an intermediate in the synthesis of anti-inflammatory drugs. Its structural features may contribute to its efficacy in treating inflammatory diseases, making it a valuable candidate for further pharmacological exploration.
3. Enzyme Inhibition
Research highlights its role in enzyme inhibition studies, providing insights into biochemical processes relevant to various diseases. The compound's selective inhibition of certain kinases can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
Several case studies have highlighted the effectiveness of this compound:
Inhibition Studies
In vitro studies demonstrated that the compound effectively inhibited AXL kinase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a therapeutic agent in oncology.
Pharmacological Applications
The compound has been explored as a lead candidate for developing new anticancer therapies due to its selective action against cancer-associated kinases. Further research is needed to elucidate its full therapeutic potential.
Synthesis and Yield Optimization
Various synthetic routes have been developed to enhance the yield and purity of this compound. Techniques such as one-step synthesis have been employed to streamline the process, demonstrating feasibility for large-scale production for research and therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2306262-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antitubercular, and anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H11BrN2O2
- Molar Mass : 283.12 g/mol
- Density : 1.54 g/cm³ (predicted)
- pKa : 0.00 (predicted)
Anti-inflammatory Activity
Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant inhibition of COX-2 with selectivity indices surpassing those of traditional NSAIDs like celecoxib. For instance, compounds related to ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine showed edema inhibition percentages ranging from 62% to 71%, indicating strong anti-inflammatory potential .
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine derivatives, including this compound, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). One notable study reported that certain derivatives exhibited nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of Mtb. In vivo studies using an autoluminescent H37Ra infected mouse model revealed that these compounds significantly reduced bacterial burden over time .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specific studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Case Study 1: COX-2 Inhibition
In a controlled study, several pyrazolo[1,5-a]pyridine derivatives were administered to mice to evaluate their anti-inflammatory effects compared to celecoxib. The results demonstrated that compounds derived from ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine achieved higher edema inhibition percentages than the reference drug .
Case Study 2: Antitubercular Efficacy
A recent investigation into the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives revealed promising results against resistant strains of Mtb. One compound reduced the bacterial load significantly in treated mice over a period of six days, showcasing its potential as a lead candidate for further development in tuberculosis treatment .
Summary Table of Biological Activities
Q & A
What are the common synthetic routes for Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridine or pyrazole precursors. Key steps include:
- Cyclization : Formation of the pyrazole ring via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate .
- Substituent Introduction : Bromination and methylation at specific positions using reagents like N-bromosuccinimide (NBS) or methyl iodide under controlled conditions (e.g., potassium carbonate in DMF) .
- Esterification : Final carboxylate ester formation using ethanol and acid catalysts (e.g., H₂SO₄) .
Example Protocol :
A reaction of 3-bromo-5-methylpyridine with ethyl propiolate in the presence of o-(2,4-dinitrophenyl)hydroxylamine yields the target compound with regioselectivity influenced by steric and electronic factors .
How is X-ray crystallography applied to determine the molecular structure of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Using SHELX programs (SHELXT for solution, SHELXL for refinement) to analyze intensity data and generate electron density maps .
- Refinement : Hydrogen atoms are added via riding models, and thermal parameters (Uiso) are refined. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.125 Å, b = 13.142 Å, c = 13.714 Å) are common .
Example Data Table :
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a (Å) | 6.1250 |
| b (Å) | 13.1425 |
| c (Å) | 13.7139 |
| α, β, γ (°) | 93.60, 95.51, 95.64 |
| V (ų) | 1090.6 |
How can researchers address regioselectivity challenges during the synthesis of substituted derivatives?
Level: Advanced
Methodological Answer:
Regioselectivity in cycloaddition reactions is controlled by:
- Electronic Effects : Electron-withdrawing groups (e.g., Br) direct substitution to positions with lower electron density. For example, bromine at C6 stabilizes intermediates via resonance .
- Steric Factors : Bulky substituents (e.g., methyl at C5) hinder reactions at adjacent positions, favoring substitution at C6 .
- Reagent Choice : Use of polar aprotic solvents (DMF, THF) and catalysts (Cs₂CO₃) enhances selectivity by stabilizing transition states .
Case Study :
Ethyl 6-bromo-4-methoxy and 4-bromo-6-methoxy derivatives are synthesized with 7–30% yields, highlighting the impact of substituent positioning on reactivity .
What strategies optimize reaction yields and purity in large-scale synthesis?
Level: Advanced
Methodological Answer:
- Continuous Flow Synthesis : Enhances mixing efficiency and reduces side reactions compared to batch reactors .
- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (cyclohexane/EtOAc) improves purity to >95% .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, reducing reaction times from hours to minutes .
Example :
A modified Vilsmeier reaction for imidazo[1,5-a]pyridine derivatives achieves 89% yield via automated temperature control .
How is the compound evaluated for potential pharmacological activity?
Level: Advanced
Methodological Answer:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme Inhibition : Test inhibition of dihydroorotate dehydrogenase (DHODH) or COX-2 via fluorometric assays .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., cyano vs. methyl substituents) to identify pharmacophores. For instance, bromine at C6 enhances binding to hydrophobic enzyme pockets .
How to resolve contradictory data in substitution reaction outcomes?
Level: Advanced
Methodological Answer:
- Reaction Monitoring : Use HPLC or LC-MS to track intermediates and identify side products .
- Computational Modeling : DFT calculations (Gaussian 09) predict regioselectivity by analyzing transition state energies .
- Parameter Adjustment : Varying temperature (room temp vs. reflux) or solvent polarity (DMF vs. THF) alters reaction pathways. For example, higher temps favor thermodynamic products over kinetic ones .
What computational tools aid in crystallographic data analysis for this compound?
Level: Advanced
Methodological Answer:
- SHELX Suite : SHELXC/D/E for experimental phasing and SHELXL for refinement of high-resolution data (<1.0 Å) .
- Mercury Software : Visualizes hydrogen-bonding networks (e.g., C–H⋯N interactions) and π–π stacking distances (3.4–3.6 Å) .
- PLATON : Validates crystal symmetry and detects twinning or disorder .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
- Suzuki-Miyaura Coupling : Bromine at C6 enables palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O at 80°C .
- Buchwald-Hartwig Amination : Reacts with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to introduce amino groups .
Key Consideration : Steric hindrance from the methyl group at C5 slows coupling at C6, requiring longer reaction times (24–48 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
